6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione
Description
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is a spirocyclic compound characterized by a benzopyran core fused with a sulfur-containing 1lambda6-thiane ring at the spiro junction. The structure includes three ketone groups (trione) and a methyl substituent at the 6-position of the benzopyran moiety.
Properties
Molecular Formula |
C14H16O4S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
6-methyl-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one |
InChI |
InChI=1S/C14H16O4S/c1-10-2-3-13-11(8-10)12(15)9-14(18-13)4-6-19(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
GBDUAWXYOWGXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCS(=O)(=O)CC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzopyran ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related spiroheterocycles from the evidence:
Key Observations:
Structural Variations: Spiro Ring: The target compound’s 1lambda6-thiane ring introduces sulfur, which may enhance electronic polarization compared to nitrogen (piperidine) or carbon (cyclopentane/cyclohexane) analogs . Substituents: The 6-methyl group in the target compound contrasts with nitro (C₁₃H₁₃NO₄) or tert-butyl (C₁₉H₂₆O₃) substituents in analogs, affecting steric bulk and solubility .
Synthetic Routes :
- Thiopyran- and thiane-containing spiro compounds (e.g., Entry 7g in ) are synthesized via sulfenyl chloride reactions, while piperidine derivatives (e.g., ) may involve reductive amination or HCl salt formation.
IR spectra of related compounds (e.g., 1693 cm⁻¹ for carbonyl stretches in ) suggest similar functional group signatures for the target compound.
Applications: Piperidine spiro derivatives (e.g., ) are explored for pharmacological activity, whereas naphthoquinone-thiopyran hybrids (e.g., ) may have applications in organic electronics due to extended conjugation.
Research Findings and Implications
- Electronic Effects: The sulfur atom in the thiane ring may stabilize radical intermediates or participate in hydrogen bonding, distinguishing it from nitrogenous analogs .
- Biological Relevance : Methyl and tert-butyl substituents in spiro compounds (e.g., ) are often used to modulate bioavailability and metabolic stability.
- Gaps in Data : Experimental data for the target compound (e.g., melting point, NMR/IR spectra) are absent in the evidence, highlighting the need for further characterization.
Biological Activity
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C10H10O2
- Molecular Weight : 162.1852 g/mol
- IUPAC Name : 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-thiane]-1',1',4-trione
The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the thiane moiety may influence its interaction with biological targets.
Antioxidant Activity
Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the ability of this compound to scavenge free radicals can be attributed to the electron-rich benzopyran ring. Such activity is crucial in preventing oxidative stress-related diseases.
Cytotoxicity
A study analyzing related coumarin derivatives indicated that compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed notable activity against human promyelocytic leukemia HL-60 cells, suggesting that this compound may also possess similar anti-cancer properties due to its ability to induce apoptosis and inhibit cell proliferation .
The proposed mechanism involves the generation of reactive oxygen species (ROS) upon metabolic activation of the compound, leading to cellular damage in malignant cells. This aligns with findings from related studies where radical intensity correlated with cytotoxic effects .
Study 1: Cytotoxic Effects on Cancer Cells
In a comparative analysis of several benzopyran derivatives, this compound was evaluated for its cytotoxic properties against HL-60 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anti-cancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Antioxidant Properties
Another study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 25 |
| 100 | 45 |
| 200 | 75 |
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic applications in oncology and oxidative stress-related disorders. Further investigations into its pharmacokinetics and toxicity are warranted to evaluate its clinical viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
